molecular formula C19H20O6 B15137543 d-Laserpitin

d-Laserpitin

Cat. No.: B15137543
M. Wt: 344.4 g/mol
InChI Key: QPLSCFLMIOADPA-LNUYWUECSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: d-Laserpitin can be synthesized through various organic synthesis methods. One common approach involves the use of liquid-liquid chromatography for isolation from plant sources . The synthetic route typically includes the esterification of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Seseli devenyense Simonk. The extraction process includes solvent extraction followed by purification using chromatographic techniques . The compound is then crystallized to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: d-Laserpitin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Substitution reactions can introduce new substituents into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

d-Laserpitin is unique among pyranocoumarins due to its specific anxiolytic activity. Similar compounds include:

  • cis-Khellactone (CAS#15645-11-1)
  • (+)-Praeruptorin A (CAS#73069-27-9)
  • Praeruptorin D (CAS#73069-28-0)
  • Praeruptorin E (CAS#78478-28-1)
  • (+)-Pteryxin (CAS#13161-75-6)

These compounds share structural similarities with this compound but differ in their specific functional groups and pharmacological properties . This compound’s unique anxiolytic activity sets it apart from these related compounds.

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

[(9S,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m0/s1

InChI Key

QPLSCFLMIOADPA-LNUYWUECSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O

Origin of Product

United States

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